molecular formula C17H22N2O B10757421 2,4-Diamino-1,5-diphenyl-3-hydroxypentane CAS No. 129822-17-9

2,4-Diamino-1,5-diphenyl-3-hydroxypentane

Cat. No.: B10757421
CAS No.: 129822-17-9
M. Wt: 270.37 g/mol
InChI Key: GZBLEJZADHZBBZ-HOTGVXAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

2,4-DIAMINO-1,5-DIPHENYL-3-HYDROXYPENTANE can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other similar compounds .

Properties

CAS No.

129822-17-9

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

(2S,4S)-2,4-diamino-1,5-diphenylpentan-3-ol

InChI

InChI=1S/C17H22N2O/c18-15(11-13-7-3-1-4-8-13)17(20)16(19)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12,18-19H2/t15-,16-/m0/s1

InChI Key

GZBLEJZADHZBBZ-HOTGVXAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C([C@H](CC2=CC=CC=C2)N)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(CC2=CC=CC=C2)N)O)N

Origin of Product

United States

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